molecular formula C17H21NO B8365724 2-Amino-1-diphenylmethoxy-2-methylpropane

2-Amino-1-diphenylmethoxy-2-methylpropane

Cat. No. B8365724
M. Wt: 255.35 g/mol
InChI Key: SMDUTBCOJGXCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-diphenylmethoxy-2-methylpropane is a useful research compound. Its molecular formula is C17H21NO and its molecular weight is 255.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-diphenylmethoxy-2-methylpropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-diphenylmethoxy-2-methylpropane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-1-diphenylmethoxy-2-methylpropane

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

1-benzhydryloxy-2-methylpropan-2-amine

InChI

InChI=1S/C17H21NO/c1-17(2,18)13-19-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,13,18H2,1-2H3

InChI Key

SMDUTBCOJGXCJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC(C1=CC=CC=C1)C2=CC=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-2-methylpropanol (89.1 g), benzhydrol (190 g) and para-toluenesulphonic acid monohydrate (200 g) in toluene (1200 ml) was heated under reflux in a Dean-Stark apparatus for four hours and evaporated. The residue was partitioned between ether and water and the organic layer was washed with water and extracted into 10% aqueous citric acid. The acidic extract was washed with ether, basified with solid sodium carbonate and extracted into ether. The organic extract was washed with water, dried over sodium sulphate and evaporated to give the title compound as a pale yellow oil (177 g, 69%) which was characterised by its 1H-n.m.r. spectrum.
Quantity
89.1 g
Type
reactant
Reaction Step One
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Yield
69%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.